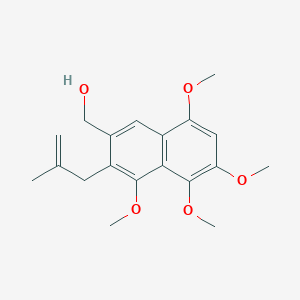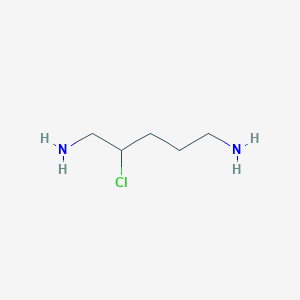
2-Chloropentane-1,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloropentane-1,5-diamine is an organic compound with the molecular formula C5H13ClN2 It is a diamine derivative of pentane, where two amino groups are attached to the first and fifth carbon atoms, and a chlorine atom is attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloropentane-1,5-diamine typically involves the chlorination of pentane followed by the introduction of amino groups. One common method is the free-radical chlorination of pentane to produce 2-chloropentane. This reaction is carried out under controlled conditions using chlorine gas and ultraviolet light to initiate the free-radical mechanism . The resulting 2-chloropentane is then subjected to nucleophilic substitution reactions with ammonia or other amine sources to introduce the amino groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale
Chemical Reactions Analysis
Types of Reactions
2-Chloropentane-1,5-diamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or thiolate ions.
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium alkoxides, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid can be used under controlled conditions to achieve oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used in organic solvents such as ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, ethers, and thiols depending on the nucleophile used.
Oxidation: Products include nitroso and nitro derivatives.
Reduction: Products include primary and secondary amines.
Scientific Research Applications
2-Chloropentane-1,5-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Industry: The compound can be used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloropentane-1,5-diamine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of amino groups allows it to form hydrogen bonds and electrostatic interactions with biological targets, influencing its activity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloropentane: A simpler compound with only a chlorine atom attached to the second carbon atom.
1,5-Diaminopentane: A compound with two amino groups attached to the first and fifth carbon atoms but without the chlorine atom.
2-Chloro-1,3-diaminopropane: A compound with a similar structure but with a shorter carbon chain.
Uniqueness
2-Chloropentane-1,5-diamine is unique due to the presence of both chlorine and amino groups, which allows it to participate in a wide range of chemical reactions and interactions
Properties
CAS No. |
918872-08-9 |
|---|---|
Molecular Formula |
C5H13ClN2 |
Molecular Weight |
136.62 g/mol |
IUPAC Name |
2-chloropentane-1,5-diamine |
InChI |
InChI=1S/C5H13ClN2/c6-5(4-8)2-1-3-7/h5H,1-4,7-8H2 |
InChI Key |
XZIWPYBFCAWSOH-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(CN)Cl)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



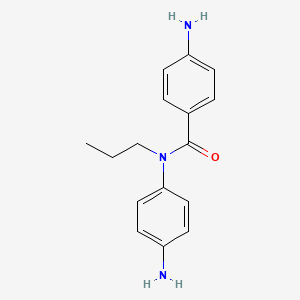
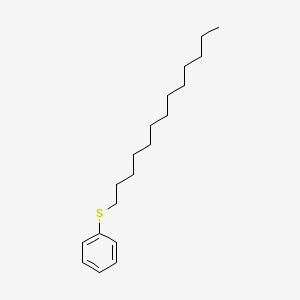
![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B14184791.png)

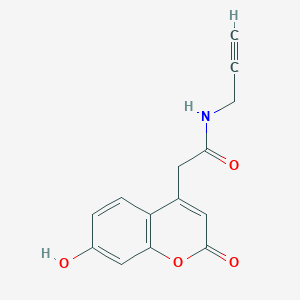
![9-chloro-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14184814.png)
![4-{[4-(Trifluoromethyl)phenyl]methyl}piperidine-1-carboxylic acid](/img/structure/B14184819.png)
![5-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B14184826.png)
![3-[(1-Methyl-1H-indol-3-yl)methyl]but-3-en-2-one](/img/structure/B14184834.png)

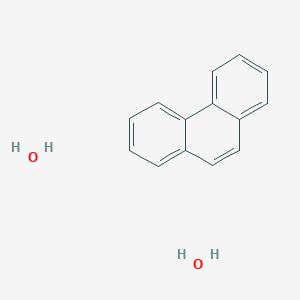
![(2R,3S,4R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-7-hydroxy-N-methoxy-N,2,4,8-tetramethyl-5-oxononanamide](/img/structure/B14184848.png)
